molecular formula C48H64O14 B12765717 Dehydroandrographolide succinic acid ester CAS No. 134418-29-4

Dehydroandrographolide succinic acid ester

Cat. No.: B12765717
CAS No.: 134418-29-4
M. Wt: 865.0 g/mol
InChI Key: XKBVRUZEZCXYTN-RXHKLUBKSA-N
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Description

Dehydroandrographolide succinic acid ester is a derivative of andrographolide, a major bioactive compound found in the medicinal herb Andrographis paniculata. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-viral, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydroandrographolide succinic acid ester typically involves the esterification of andrographolide with succinic anhydride. The reaction is catalyzed by pyridine and carried out under nitrogen protection at a temperature of 80°C for approximately 10 hours. The resulting product is then crystallized using water and purified through filtration .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents such as ethanol or acetone in a mixed solution system to enhance the solubility and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dehydroandrographolide succinic acid ester undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction to form reduced analogs.

    Substitution: Substitution reactions with nucleophiles.

Common Reagents and Conditions

    Esterification: Succinic anhydride and pyridine as a catalyst.

    Oxidation: Common oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of dehydroandrographolide succinic acid ester involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroandrographolide succinic acid ester stands out due to its enhanced bioactivity and solubility compared to its parent compound, andrographolide. The succinoylation process significantly improves its therapeutic potential, making it a valuable compound for drug development and clinical applications .

Properties

CAS No.

134418-29-4

Molecular Formula

C48H64O14

Molecular Weight

865.0 g/mol

IUPAC Name

4-[[(1R,2R,4aS,5R,8aS)-2-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;4-[[(1R,2R,4aS,5R,8aS)-1-(hydroxymethyl)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/2C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(25)24(18,3)14-31-21(28)9-8-20(26)27;1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(24(18,3)14-25)31-21(28)9-8-20(26)27/h2*5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b2*16-5+/t2*17-,18+,19-,23+,24+/m11/s1

InChI Key

XKBVRUZEZCXYTN-RXHKLUBKSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)O)O.C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)OC(=O)CCC(=O)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O.CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O

Origin of Product

United States

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